molecular formula C8H8F3NO3 B13009745 2-Amino-3-(2-(trifluoromethyl)furan-3-yl)propanoic acid

2-Amino-3-(2-(trifluoromethyl)furan-3-yl)propanoic acid

Cat. No.: B13009745
M. Wt: 223.15 g/mol
InChI Key: ZBJSHEAOPQSEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(2-(trifluoromethyl)furan-3-yl)propanoic acid is a synthetic organic compound that features a trifluoromethyl group attached to a furan ring, which is further connected to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-(trifluoromethyl)furan-3-yl)propanoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Amino Acid Backbone Attachment: The final step involves the attachment of the amino acid backbone to the furan ring. This can be achieved through a coupling reaction using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-(trifluoromethyl)furan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(2-(trifluoromethyl)furan-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-(trifluoromethyl)furan-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The furan ring and amino acid backbone also contribute to the compound’s overall activity by providing structural stability and facilitating interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(trifluoromethyl)benzoic acid
  • 2-Amino-3-(trifluoromethyl)propanoic acid
  • 2-Amino-3-(trifluoromethyl)thiophene-3-yl)propanoic acid

Uniqueness

2-Amino-3-(2-(trifluoromethyl)furan-3-yl)propanoic acid is unique due to the presence of the trifluoromethyl group attached to a furan ring, which imparts distinct electronic and steric properties. This structural feature differentiates it from other similar compounds and can lead to unique reactivity and biological activity.

Properties

Molecular Formula

C8H8F3NO3

Molecular Weight

223.15 g/mol

IUPAC Name

2-amino-3-[2-(trifluoromethyl)furan-3-yl]propanoic acid

InChI

InChI=1S/C8H8F3NO3/c9-8(10,11)6-4(1-2-15-6)3-5(12)7(13)14/h1-2,5H,3,12H2,(H,13,14)

InChI Key

ZBJSHEAOPQSEHR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1CC(C(=O)O)N)C(F)(F)F

Origin of Product

United States

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